5,6-Dehydrogensenoside Rd
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Overview
Description
5,6-Dehydrogensenoside Rd is a natural product derived from the ginseng plant, specifically from the roots of Panax notoginseng. It belongs to the class of dammarane-type saponins, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-tumor activities .
Mechanism of Action
Target of Action
5,6-Dehydrogensenoside Rd is a natural product derived from the ginseng plant It is known to exhibit anti-inflammatory, antioxidant, and anti-tumor activities .
Biochemical Pathways
Given its anti-inflammatory, antioxidant, and anti-tumor activities , it can be inferred that it likely interacts with pathways related to these biological processes.
Result of Action
This compound exhibits anti-inflammatory, antioxidant, and anti-tumor activities . This suggests that it may have molecular and cellular effects that mitigate inflammation, neutralize oxidative stress, and inhibit tumor growth.
Biochemical Analysis
Biochemical Properties
It is known to have anti-cancer biological activity . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known to have anti-inflammatory, antioxidant, and anti-tumor activity . The specific impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,6-Dehydrogensenoside Rd is typically isolated from the dried roots of Panax notoginseng. The extraction process involves using methanol to obtain the glycosidic fraction, which is then subjected to various chromatographic techniques to purify the compound . The structure of this compound is elucidated using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry .
Industrial Production Methods: While the primary method of obtaining this compound is through extraction from natural sources, there is ongoing research into developing more efficient synthetic routes for large-scale production. These methods aim to optimize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dehydrogensenoside Rd undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its structure-activity relationships .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Various nucleophiles can be used to substitute specific atoms or groups within the molecule, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .
Scientific Research Applications
5,6-Dehydrogensenoside Rd has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the structure-activity relationships of dammarane-type saponins.
Biology: The compound is investigated for its potential to modulate biological pathways, including those involved in inflammation and oxidative stress.
Medicine: Research focuses on its therapeutic potential, particularly in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is explored for its use in developing new pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
5,6-Dehydrogensenoside Rd is unique among dammarane-type saponins due to its specific structural features and biological activities. Similar compounds include:
5,6-Dehydrogensenoside Rb1: Another dammarane-type saponin isolated from Panax notoginseng, known for its anti-inflammatory and anti-cancer properties.
Ginsenoside Rg3: A well-studied saponin with potent anti-cancer and neuroprotective effects.
Ginsenoside Rh2: Recognized for its immunomodulatory and anti-tumor activities.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,9,11,12,13,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O18/c1-22(2)10-9-14-48(8,66-42-39(60)36(57)33(54)26(20-50)62-42)23-11-16-47(7)31(23)24(52)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)64-43-40(37(58)34(55)27(21-51)63-43)65-41-38(59)35(56)32(53)25(19-49)61-41/h10,12,23-27,29-43,49-60H,9,11,13-21H2,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYHYIXFUOUIHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC=C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H80O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
945.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.